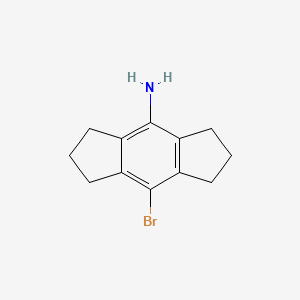![molecular formula C12H24N2O2 B6160200 tert-butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate CAS No. 1973389-22-8](/img/new.no-structure.jpg)
tert-butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate: is a chemical compound with the molecular formula C12H24N2O2 . It is often used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound features a tert-butyl group, a piperidine ring, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with N-[(1R)-1-(piperidin-4-yl)ethyl]amine. The reaction is carried out under anhydrous conditions using a suitable base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group or the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted derivatives with different functional groups replacing the tert-butyl or piperidine moieties.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is used to study the effects of piperidine-containing molecules on biological systems. It serves as a model compound for understanding the interactions of piperidine derivatives with biological targets.
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs, particularly those targeting neurological disorders due to the presence of the piperidine ring, which is a common motif in many pharmacologically active compounds.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility makes it a valuable building block in the synthesis of various commercial products.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The carbamate group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
tert-butyl carbamate: A simpler compound with similar functional groups but lacking the piperidine ring.
N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate: Similar structure but without the tert-butyl group.
tert-butyl N-[(1R)-1-(piperidin-4-yl)methyl]carbamate: Similar structure with a methyl group instead of an ethyl group.
Uniqueness: tert-butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate is unique due to the combination of the tert-butyl group, piperidine ring, and carbamate functional group. This combination imparts specific chemical and biological properties that are not present in the similar compounds listed above. The presence of the piperidine ring, in particular, enhances its potential for biological activity and therapeutic applications.
Eigenschaften
CAS-Nummer |
1973389-22-8 |
|---|---|
Molekularformel |
C12H24N2O2 |
Molekulargewicht |
228.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



